Nickel carbonate hydroxide (Ni3(CO3)(OH)4), xhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nickel carbonate hydroxide, also known as Nickel (II) carbonate hydroxide tetrahydrate, is a high-purity salt . It has a linear formula of 2NiCO3 · 3Ni (OH)2 · 4H2O . The molecular weight of this compound is 587.59 .

Synthesis Analysis

Nickel carbonate hydroxide can be synthesized by a typical solvothermal method . During the synthesis, zeolitic imidazolate framework-67 (ZIF-67) acts as a host for the growth of Ni2CO3 (OH)2 . Another method involves the reaction of nickel with nitric acid and sulfuric acid, followed by a reaction with sodium carbonate .Molecular Structure Analysis

The structure and surface morphology of Nickel carbonate hydroxide are characterized by X-ray diffraction, scanning electron microscopy, transmission electron microscopy, and nitrogen adsorption–desorption isotherms . The porous structure combined with Ni2CO3 (OH)2 maximizes the utilization of active material .Chemical Reactions Analysis

Nickel carbonate hydroxide has been used in various chemical reactions. For instance, it has been used in the synthesis of nickel carbonate hydroxide/zeolitic imidazolate framework-8 as a supercapacitors electrode . It has also been used in the oxygen evolution reaction .Physical And Chemical Properties Analysis

Nickel carbonate hydroxide is a light green powder . It is insoluble in water but soluble in ammonia and dilute acids . When heated above 300°C, it decomposes into nickel oxide and carbon dioxide .Applications De Recherche Scientifique

Supercapacitor and Energy Storage Applications

Nickel carbonate hydroxide has been extensively investigated for its potential in supercapacitors and energy storage applications. Research by Kovalenko and Kotok (2019) on the activation of nickel hydroxide with carbonate ions revealed its promising role in enhancing the specific capacity of supercapacitors. They found that carbonate activation of nickel hydroxide results in improved specific capacity, highlighting the material's significance in energy storage technologies (Kovalenko & Kotok, 2019).

Catalysis and Oxidation Reactions

Nickel oxide and nickel carbonate hydroxide have been studied for their electrocatalytic activities. Spinner and Mustain (2011) explored nickel oxide's physical properties and its role in the electrocatalytic oxidation of methanol, indicating the material's applicability in catalysis and energy conversion processes (Spinner & Mustain, 2011).

Nanomaterial Synthesis

Research into the synthesis and characterization of nickel-based polyoxometalate clusters by Yang et al. (2020) showcased the innovative use of nickel carbonate hydroxide in forming high-nuclearity nickel clusters for various nanotechnological applications (Yang et al., 2020).

Electrochemical Properties and Performance Enhancement

The creation of partially sulfurated ultrathin nickel-iron carbonate hydroxides nanosheets by Yang et al. (2019) represents a breakthrough in optimizing oxygen evolution reaction (OER) catalytic performance. This work emphasizes the importance of modifying the composition and electronic structure of nickel carbonate hydroxide for improved electrochemical activity (Yang et al., 2019).

Composite Material Development

The development of cerium oxide carbonate/nickel hydroxide hybrid nanowires by Zhang et al. (2021) for urea electrooxidation underlines the potential of nickel carbonate hydroxide in composite materials for advanced electrocatalysis and energy applications (Zhang et al., 2021).

Mécanisme D'action

Target of Action

Nickel carbonate hydroxide, also known as basic nickel carbonate, is a compound that primarily targets chemical reactions in various industrial applications . It is used as a precursor for the production of other nickel salts, which are used in a variety of chemical reactions .

Mode of Action

Nickel carbonate hydroxide interacts with its targets through chemical reactions . For instance, it can be used to produce other nickel salts, such as nickel acetate and nickel aminosulfonate, which are used as catalysts and intermediates in the production of other organic nickel salts .

Biochemical Pathways

Nickel carbonate hydroxide is involved in the synthesis of other nickel compounds . The reaction equations are as follows :

3Ni+8HNO3→3Ni(NO3)2+4H2O+2NO↑3Ni + 8HNO3 \rightarrow 3Ni(NO3)2 + 4H2O + 2NO↑ 3Ni+8HNO3→3Ni(NO3)2+4H2O+2NO↑

Ni(NO3)2+H2SO4→NiSO4+H2O+2NO2↑+1/2O2↑Ni(NO3)2 + H2SO4 \rightarrow NiSO4 + H2O + 2NO2↑ + 1/2 O2↑ Ni(NO3)2+H2SO4→NiSO4+H2O+2NO2↑+1/2O2↑

3Ni+3H2SO4+2HNO3→3NiSO4+4H2O+2NO↑3Ni + 3H2SO4 + 2HNO3 \rightarrow 3NiSO4 + 4H2O + 2NO↑ 3Ni+3H2SO4+2HNO3→3NiSO4+4H2O+2NO↑

3NiSO4+3Na2CO3+H2O→NiCO3⋅2Ni(OH)2⋅4H2O+3Na2SO4+2CO23NiSO4 + 3Na2CO3 + H2O \rightarrow NiCO3·2Ni(OH)2·4H2O + 3Na2SO4 + 2CO2 3NiSO4+3Na2CO3+H2O→NiCO3⋅2Ni(OH)2⋅4H2O+3Na2SO4+2CO2

Pharmacokinetics

It is known that the compound isinsoluble in water but soluble in ammonia and dilute acids . When heated above 300°C, it decomposes into nickel oxide and carbon dioxide .

Result of Action

The primary result of nickel carbonate hydroxide’s action is the production of other nickel compounds . These compounds can then be used in a variety of applications, including as catalysts, in electroplating, and in the production of magnetic materials and hard alloys .

Action Environment

The action of nickel carbonate hydroxide can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of ammonia or dilute acids . Additionally, the compound’s reactivity can be influenced by temperature, as it decomposes into nickel oxide and carbon dioxide when heated above 300°C .

Safety and Hazards

Nickel carbonate hydroxide is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Carc. 1B, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and is harmful if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Orientations Futures

Nickel carbonate hydroxide has been extensively studied as an electrode material with excellent electrochemical performance . It has been considered as a precursor to prepare nanostructured nickel compounds for pseudocapacitor electrodes . The introduction of cerium (Ce) into electrocatalysts is an effective way to improve the performance of oxygen evolution reaction (OER) .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Nickel carbonate hydroxide (Ni3(CO3)(OH)4), xhydrate can be achieved through a precipitation reaction using nickel nitrate and sodium carbonate in an aqueous solution.", "Starting Materials": [ "Nickel nitrate hexahydrate (Ni(NO3)2.6H2O)", "Sodium carbonate (Na2CO3)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve 0.1 moles of nickel nitrate hexahydrate in 100 mL of distilled water", "Dissolve 0.3 moles of sodium carbonate in 100 mL of distilled water", "Slowly add the sodium carbonate solution to the nickel nitrate solution while stirring continuously", "The formation of a green precipitate indicates the formation of Nickel carbonate hydroxide", "Filter the precipitate and wash it with distilled water to remove any impurities", "Dry the precipitate in an oven at 60°C for 24 hours to obtain the xhydrate form of the compound" ] } | |

Numéro CAS |

39430-27-8 |

Formule moléculaire |

CH3NiO5-3 |

Poids moléculaire |

153.72 g/mol |

Nom IUPAC |

nickel;carbonate;hydroxide;hydrate |

InChI |

InChI=1S/CH2O3.Ni.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/p-3 |

Clé InChI |

VLVVKKSBFDPDOX-UHFFFAOYSA-K |

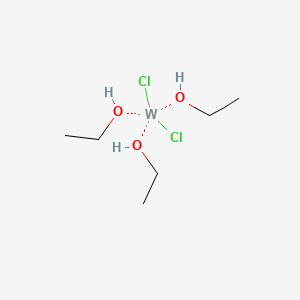

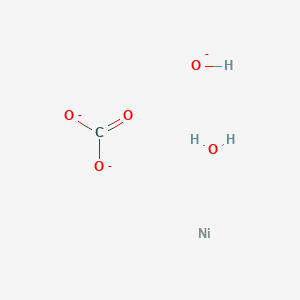

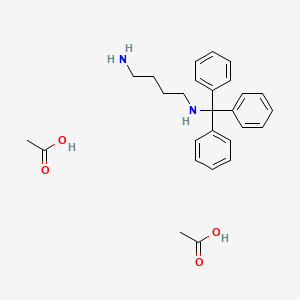

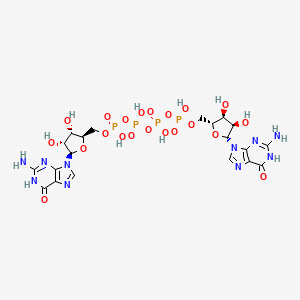

SMILES |

C(=O)([O-])[O-].O.[OH-].[Ni] |

SMILES canonique |

C(=O)([O-])[O-].O.[OH-].[Ni] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Ala11,D-Leu15]-Orexin B](/img/structure/B3182885.png)

![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B3182972.png)